4-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine
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Overview
Description
4-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a triazole ring, a thiazole ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling Reactions: The triazole and thiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Introduction of the Thiomorpholine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Altering Cellular Processes: Affecting various cellular processes such as gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid
- 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide
Uniqueness
4-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine is unique due to its combination of a triazole ring, a thiazole ring, and a thiomorpholine moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Biological Activity
The compound 4-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological properties, focusing on its anticancer effects, antimicrobial activities, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N5O2S, indicating a complex structure with multiple functional groups that may contribute to its biological activity. The presence of thiazole and triazole rings is particularly noteworthy as these moieties are often associated with significant pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole rings. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxicity against cancer cells.
- Case Study : A study reported that similar thiazole-containing compounds exhibited IC50 values in the low micromolar range against human glioblastoma U251 cells and melanoma WM793 cells. The modifications in the thiazole ring significantly influenced the compounds' cytotoxicity, with some derivatives showing activity comparable to standard chemotherapeutics like doxorubicin .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound 9 | 1.61 ± 1.92 | Jurkat (anti-Bcl-2) |
Compound 10 | 1.98 ± 1.22 | A-431 |
Compound 13 | <10 | U251 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazoles are known for their broad-spectrum antimicrobial properties, and similar compounds have demonstrated effectiveness against various bacterial strains.
- Research Findings : In vitro studies indicated that thiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Other Pharmacological Activities
Apart from anticancer and antimicrobial properties, compounds similar to thiomorpholine derivatives have been investigated for additional biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The presence of specific functional groups may contribute to antioxidant effects, which can be beneficial in reducing oxidative stress-related diseases.
Mechanistic Insights
The biological activity of the compound can be attributed to its ability to interact with various molecular targets in cells:
Properties
IUPAC Name |
[2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS2/c1-12-5-6-16(11-13(12)2)25-15(4)17(22-23-25)19-21-14(3)18(28-19)20(26)24-7-9-27-10-8-24/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWDPMWJPWZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCSCC4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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